Ethyl (r)-2-amino-3-(4-methoxyphenyl)propanoate
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Overview
Description
Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- Methyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-hydroxyphenyl)propanoate
Uniqueness
Ethyl ®-2-amino-3-(4-methoxyphenyl)propanoate is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
GRDSNVUGGUKPKE-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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